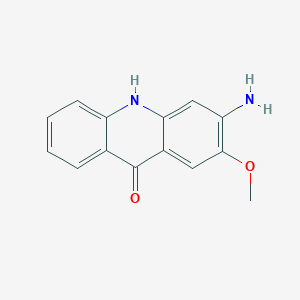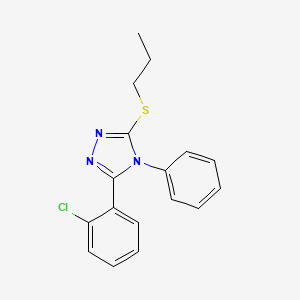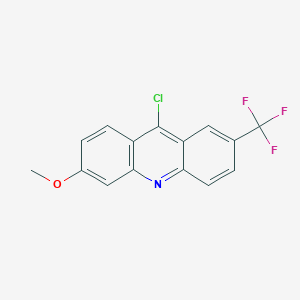
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound that belongs to the pyrazolone family It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Solvent: Ethanol or water
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolone ring can be reduced under specific conditions to form pyrazolidinones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Substitution: Formation of 4-amino-2-methyl-1H-pyrazol-3(2H)-one or 4-mercapto-2-methyl-1H-pyrazol-3(2H)-one
Oxidation: Formation of 4-chloro-2-carboxy-1H-pyrazol-3(2H)-one or 4-chloro-2-formyl-1H-pyrazol-3(2H)-one
Reduction: Formation of 4-chloro-2-methyl-1H-pyrazolidin-3-one
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anti-inflammatory properties might involve the modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-pyrazol-3(2H)-one: Lacks the methyl group at the 2-position.
2-Methyl-1H-pyrazol-3(2H)-one: Lacks the chlorine atom at the 4-position.
4-Bromo-2-methyl-1H-pyrazol-3(2H)-one: Contains a bromine atom instead of a chlorine atom at the 4-position.
Uniqueness
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
185451-44-9 |
|---|---|
Formule moléculaire |
C4H5ClN2O |
Poids moléculaire |
132.55 g/mol |
Nom IUPAC |
4-chloro-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3 |
Clé InChI |
YLCOBAGNOWFPFU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CN1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)

![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)

![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)

![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)


![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)

